2-(Difluoromethoxy)benzamide is a chemical compound with the molecular formula and a molecular weight of 189.14 g/mol. This compound features a difluoromethoxy group attached to a benzamide structure, making it of interest in various scientific fields, particularly medicinal chemistry and material science.
This compound can be synthesized from various precursors, and its properties and applications have been documented in scientific literature and patents. It is classified under the category of aromatic compounds due to the presence of the benzene ring in its structure.
2-(Difluoromethoxy)benzamide belongs to the class of benzamides, which are derivatives of benzoic acid where the hydroxyl group is replaced by an amide group. The presence of fluorine atoms enhances its biological activity and stability, making it a subject of interest in pharmaceutical research.
The synthesis of 2-(Difluoromethoxy)benzamide can be achieved through several methods, often involving the introduction of the difluoromethoxy group into a benzamide framework. One notable synthetic route involves:
Technical details indicate that this method allows for high yields and purity due to the selective nature of difluoromethylation reactions .
The primary chemical reactions involving 2-(Difluoromethoxy)benzamide include:
Technical details suggest that these reactions can be optimized using specific solvents and catalysts to enhance yield and selectivity .
The mechanism of action for 2-(Difluoromethoxy)benzamide, particularly in pharmaceutical applications, often involves its role as an inhibitor or modulator in biological pathways. For example, it has been investigated for its potential as a phosphodiesterase inhibitor, which plays a crucial role in cellular signaling pathways.
Inhibitory activity against phosphodiesterase enzymes suggests that this compound may influence cyclic nucleotide levels within cells, thereby affecting processes such as inflammation and cell proliferation .
Relevant data indicate that detailed characterization using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry confirms its structural integrity and purity .
2-(Difluoromethoxy)benzamide has several applications:
2-(Difluoromethoxy)benzamide belongs to a class of benzamide derivatives exhibiting potent activity against bacterial cell division machinery. Its primary mechanism involves binding to the GTPase domain of filamentous temperature-sensitive protein Z (FtsZ), a tubulin-like homolog essential for Z-ring formation in bacterial cytokinesis. Binding studies using molecular docking reveal high-affinity interactions at the interdomain cleft of Staphylococcus aureus FtsZ (PDB: 4DXD), disrupting GTP hydrolysis kinetics. Biochemical assays demonstrate concentration-dependent inhibition of FtsZ polymerization, with an IC₅₀ of 47.97 μM, comparable to the benzamide derivative TXA709 (IC₅₀ = 15.3 μM). Morphological analyses in Escherichia coli and Klebsiella pneumoniae show filamentous cells lacking septa, confirming defective division [1] [4].
Table 1: Inhibitory Activity of Benzamide Derivatives Against FtsZ Polymerization
Compound | Target Organism | FtsZ Polymerization IC₅₀ (μM) | MIC (μg/mL) |
---|---|---|---|
2-(Difluoromethoxy)benzamide | S. aureus ATCC 25923 | 47.97 | 2.0 |
TXA709 | S. aureus MRSA | 15.3 | 0.5 |
C11* | S. aureus ATCC 25923 | 48.2 | 2.0 |
*C11: Structural analog identified via virtual screening [4].
Beyond antibacterial activity, this compound demonstrates off-target modulation of human salt-inducible kinases (SIKs), particularly SIK2 and SIK3. Structural analyses indicate competitive inhibition at the ATP-binding pocket via hydrophobic interactions with Leu231 (SIK2) and Val185 (SIK3). Kinase profiling reveals selectivity biases:
Table 2: Selectivity Profile of 2-(Difluoromethoxy)benzamide Against SIK Isoforms
SIK Isoform | IC₅₀ (nM) | Key Binding Residues | Biological Effect |
---|---|---|---|
SIK2 | 7.8 | Leu231, Lys136 | TNFα suppression |
SIK3 | 3.8 | Val185, Glu98 | IL-10 induction |
SIK1 | 282.8 | Ala182, Arg138 | No significant modulation |
The compound exhibits moderate interactions with sirtuin deacetylases, particularly SIRT2. Cellular thermal shift assays (CETSA) confirm target engagement, with a thermal stabilization shift (ΔTₘ) of 3.2°C for SIRT2 compared to controls. Binding occurs at the NAD⁺-binding catalytic domain (residues Gln167–Phe190), reducing deacetylation of α-tubulin by 40% at 50 μM. However, no significant activity is observed against SIRT1, SIRT3, or SIRT6. Molecular dynamics simulations suggest the difluoromethoxy group impedes NAD⁺ cofactor binding via steric clashes with Ile169, explaining its partial inhibition [2] [5] [10].
Efflux-mediated resistance significantly impacts this compound’s antibacterial efficacy. In K. pneumoniae and E. coli, minimum inhibitory concentrations (MICs) increase 8–16-fold when overexpressing AcrAB-TolC or MexAB-OprM resistance-nodulation-division (RND) efflux systems. Susceptibility is restored upon co-administration with efflux pump inhibitors (EPIs) like phenylalanyl-arginyl-β-naphthylamide (PAβN), confirming substrate specificity. Real-time efflux assays using ethidium bromide show competitive displacement, indicating shared binding pockets within RND transporters. Crucially, Gram-positive bacteria (e.g., S. aureus) lacking RND pumps maintain low MICs, highlighting efflux as a Gram-negative-specific resistance mechanism [1] [3] [6].
Table 3: Efflux-Mediated Resistance in Gram-Negative Bacteria
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1